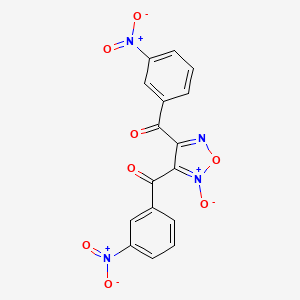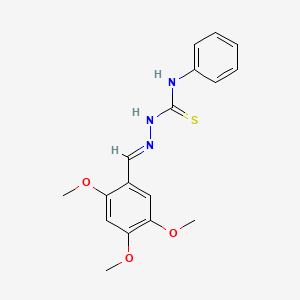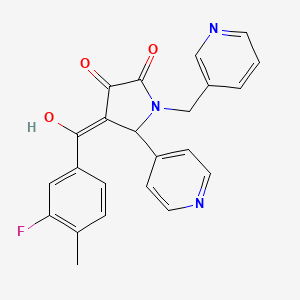
5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is an organic compound with the molecular formula C10H10N2S3 It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-methylbenzyl chloride with thiourea, followed by cyclization. The general steps are as follows:
Formation of 4-methylbenzylthiourea: 4-methylbenzyl chloride reacts with thiourea in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate 4-methylbenzylthiourea undergoes cyclization in the presence of an oxidizing agent like hydrogen peroxide or iodine to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiadiazole ring or the thioether linkage.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to enhance biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activity against a range of diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or form hydrogen bonds, influencing the activity of proteins and other biomolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((4-Methylphenyl)thio)-1,3,4-thiadiazole-2-thiol
- 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazole-2-thiol
- 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazole-2-thiol
Uniqueness
5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent.
Propiedades
Número CAS |
210285-93-1 |
|---|---|
Fórmula molecular |
C10H10N2S3 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H10N2S3/c1-7-2-4-8(5-3-7)6-14-10-12-11-9(13)15-10/h2-5H,6H2,1H3,(H,11,13) |
Clave InChI |
YSRMWSMTNWPIDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)



![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12013185.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B12013191.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013211.png)



![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)

